The cyclotide family, including Varv peptide F, is classified under the broader category of cyclic peptides. Cyclotides are typically composed of 28 to 37 amino acids and contain a head-to-tail cyclized backbone stabilized by three disulfide bonds. This structural arrangement contributes to their stability and resistance to enzymatic degradation, making them attractive candidates for drug development and agricultural applications. Varv peptide F falls within the subclass of cysteine-rich peptides, which are notable for their diverse biological activities.
The synthesis of Varv peptide F can be achieved through several methodologies, including solid-phase peptide synthesis (SPPS) and extraction from plant sources.
Varv peptide F exhibits a distinct cyclic structure characterized by a head-to-tail arrangement of amino acids linked via disulfide bonds. The molecular formula can be represented as C₁₅H₁₈N₄O₃S₃, indicating the presence of sulfur atoms that form disulfide bridges crucial for maintaining structural integrity.
Varv peptide F participates in several chemical reactions typical of cyclotides:
The mechanism of action for Varv peptide F primarily involves its interaction with microbial membranes. Upon contact, it disrupts the integrity of bacterial cell membranes, leading to cell lysis and death.
Varv peptide F possesses several notable physical and chemical properties:
Relevant data from studies indicate that cyclotides like Varv peptide F maintain structural integrity across a wide range of temperatures and pH levels, enhancing their potential as therapeutic agents .
Varv peptide F has several promising applications in scientific research and industry:
The CCK motif of varv F comprises a head-to-tail cyclic backbone and three interlocked disulfide bonds forming a cystine knot. This topology is defined by two structural elements:
Table 1: Disulfide Bond Geometry in Varv F (X-ray Structure)
Bond Pair | Residues | Distance (Å) | Role in CCK |
---|---|---|---|
CysI–CysIV | Cys5–Cys20 | 2.02 | Forms part of the macrocyclic ring |
CysII–CysV | Cys6–Cys25 | 2.11 | Forms part of the macrocyclic ring |
CysIII–CysVI | Cys12–Cys28 | 1.98 | Threads through the ring, completing the knot |
The 1.8 Å resolution X-ray crystal structure (PDB: 3E4H) confirms this connectivity and reveals minimal deviation (<0.5 Å) in disulfide bond lengths compared to solution-state NMR structures [3] [7].
The exceptional stability of varv F arises from a conserved hydrogen bond network that rigidifies the CCK framework:1. Core Hydrogen Bonds: Six backbone amides participate in hydrogen bonds stabilizing the triple-stranded β-sheet (comprising residues in loops 2, 3, and 5). Key interactions include:- Glu6 (O)⋯Tyr21 (H-N)- Thr19 (O)⋯Cys20 (H-N)- Val24 (O)⋯Leu27 (H-N) [3]2. Temperature Coefficients: NMR amide temperature coefficients (Δδ/ΔT > −4.5 ppb/K) and slow H/D exchange rates identify hydrogen-bonded residues (e.g., Thr19, Cys20, Tyr21), which exhibit enhanced protection from solvent [3] [7].3. β-Sheet Rigidity: The β-sheet region shows <0.3 Å root-mean-square deviation (RMSD) between X-ray and NMR structures, confirming its role as a central stabilizing element [3].
Table 2: Key Hydrogen Bonds in Varv F
Donor Residue | Acceptor Residue | Distance (Å) | Structural Role |
---|---|---|---|
Tyr21 (H-N) | Glu6 (O) | 1.87 | Anchors loop 1 to loop 3 |
Cys20 (H-N) | Thr19 (O) | 2.02 | Stabilizes β-hairpin turn |
Leu27 (H-N) | Val24 (O) | 2.11 | Reinforces β-sheet packing |
Structural studies of varv F leverage complementary techniques:1. X-ray Crystallography (1.8 Å resolution):- Space group I4132, with one molecule per asymmetric unit.- Reveals a rigid CCK fold with well-defined electron density for all disulfide bonds and backbone atoms [3] [7].2. Solution-State NMR:- 20 structures calculated with 0.5 Å backbone RMSD for residues 5–28.- Dynamic fluctuations observed in loops 2 and 6 (RMSD >1.0 Å), contrasting with the static crystal lattice [3].3. Method-Specific Insights:- Disulfide angles: X-ray precisely defines χ3 dihedral angles (e.g., Cys12–Cys28: −92° vs. NMR: −88° ± 5°).- Loop flexibility: NMR detects transient conformational exchanges in Pro23-containing loop 5, while X-ray captures a single cis-Pro23 state [3].
Table 3: Structural Comparison of Varv F by NMR and X-ray
Parameter | X-ray Crystallography | Solution NMR | Biological Implication |
---|---|---|---|
Resolution/Precision | 1.8 Å | 0.5 Å backbone RMSD | High confidence in core topology |
Disulfide bond RMSD | 0.15 Å | 0.3 Å | Confirmed knot rigidity |
Loop 5 dynamics | Static (cis-Pro23) | Dynamic equilibrium | Functional adaptability |
Glu6 in loop 1 is a signature residue in Möbius cyclotides and serves as a linchpin for stability:
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